molecular formula C15H13N3OS2 B4817520 N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea

N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B4817520
M. Wt: 315.4 g/mol
InChI Key: XVLRKOQBKNTTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 5-methyl-2-thienyl group and a phenylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.

    Introduction of the 5-Methyl-2-Thienyl Group: The 5-methyl-2-thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

    Formation of the Phenylurea Moiety: The phenylurea moiety can be introduced by reacting the thiazole derivative with phenyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the phenylurea moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea is unique due to its specific combination of the thiazole ring, 5-methyl-2-thienyl group, and phenylurea moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-7-8-13(21-10)12-9-20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLRKOQBKNTTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.